Technical Profile: Ethyl 5-amino-2-iodobenzoate
Technical Profile: Ethyl 5-amino-2-iodobenzoate
Chemo-Structural Analysis, Synthetic Utility, and Application Guide[1][2]
Part 1: Executive Summary & Structural Disambiguation
Ethyl 5-amino-2-iodobenzoate is a bifunctional halogenated aromatic ester used as a "privileged scaffold" in the synthesis of complex pharmaceutical intermediates. Its structure features an iodine atom ortho to the ester and an amino group meta to the ester (specifically at the C5 position).
⚠️ Critical Structural Disambiguation
Do not confuse this molecule with its regioisomer, Ethyl 2-amino-5-iodobenzoate (CAS 268568-11-2). The 2-amino isomer (an anthranilate derivative) is commercially ubiquitous. The 5-amino-2-iodo isomer discussed in this guide is a distinct chemical entity with unique steric and electronic properties, often used when an "angular" rather than "linear" substitution vector is required in drug design.
| Feature | Target Molecule | Common Isomer (Caution) |
| Name | Ethyl 5-amino-2-iodobenzoate | Ethyl 2-amino-5-iodobenzoate |
| Substitution | Amine at C5, Iodine at C2 | Amine at C2, Iodine at C5 |
| Core Parent | 5-Amino-2-iodobenzoic acid | 5-Iodoanthranilic acid |
| Primary Utility | Meta-substituted biaryl scaffolds | Anthranilic signaling inhibitors |
Part 2: Physicochemical Specifications[2][4]
The molecular weight provided below is calculated based on standard IUPAC atomic weights.
Core Data Table[4]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 291.09 g/mol | Average Mass |
| Monoisotopic Mass | 290.9756 Da | Critical for HRMS identification |
| CAS Number | Not widely listed | Refer to acid precursor CAS: 57772-59-5 |
| Physical State | Pale yellow/brown solid | Oxidizes slowly upon air exposure |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | Insoluble in water |
| LogP (Predicted) | ~3.1 | Lipophilic due to Iodine/Ethyl group |
Mass Spectrometry Profile
The presence of Iodine (monoisotopic mass ~126.9) creates a distinct mass defect. In Mass Spectrometry (ESI+), look for the
Part 3: Synthetic Methodology
Since the ethyl ester is less commercially available than the methyl analog, the most robust route for researchers is the Fischer Esterification of the commercially available parent acid, 5-amino-2-iodobenzoic acid (CAS 57772-59-5) .
Protocol: Acid-Catalyzed Esterification
Reaction Principle:
Materials:
-
Absolute Ethanol (Solvent/Reagent, excess)
-
Thionyl Chloride (
) or conc. (Catalyst, 2.0 equiv)
Step-by-Step Workflow:
-
Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (
). -
Dissolution: Suspend 5-amino-2-iodobenzoic acid (e.g., 5.0 g) in absolute ethanol (50 mL).
-
Activation (Exothermic): Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl Chloride (
) over 15 minutes. Scientific Note: reacts with ethanol to generate anhydrous HCl in situ and scavenges water, driving the equilibrium forward more effectively than . -
Reflux: Heat the reaction to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The product will have a higher
than the starting acid. -
Workup:
-
Concentrate the solvent under reduced pressure (Rotovap).
-
Resuspend the residue in Ethyl Acetate (EtOAc).
-
Wash carefully with saturated
(to neutralize acid) and Brine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Gradient: 0-20% EtOAc/Hexane).
Synthetic Pathway Diagram
The following diagram illustrates the synthesis and potential divergence points.
Figure 1: Synthetic workflow from the commercial acid precursor to the ethyl ester, showing downstream utility.[4]
Part 4: Reactivity & Applications
This molecule is valuable because it offers orthogonal reactivity . You can modify the "head" (ester), the "tail" (amine), or the "core" (iodine) independently.
The Iodine Handle (C2 Position)
The C2-Iodine bond is highly reactive toward Palladium (0) oxidative addition.
-
Reaction: Suzuki-Miyaura Cross-Coupling.
-
Utility: Installing aryl or heteroaryl groups ortho to the ester. This creates a twisted biaryl system due to steric clash between the ester and the new aryl ring, which is often exploited to fill hydrophobic pockets in kinase active sites.
-
Protocol Tip: Use mild bases (
) and phosphine ligands (e.g., XPhos or SPhos) to prevent hydrolysis of the ester during coupling.
The Amino Handle (C5 Position)
The C5-Amine is electronically decoupled from the ester by the aromatic ring, making it nucleophilic enough for standard acylations.
-
Reaction: Amide coupling or Reductive Amination.
-
Utility: Extending the molecule to interact with solvent-exposed regions of a protein target.
The Ester Handle (C1 Position)
-
Reaction: Hydrolysis (to acid) or Reduction (to benzyl alcohol).
-
Utility: The ethyl group serves as a temporary protecting group during the Pd-catalyzed elaboration of the core.
Part 5: Quality Control & Characterization
To validate the identity of Ethyl 5-amino-2-iodobenzoate , use the following analytical markers.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Aromatic Region: You will see an ABX or AMX system.
-
H3 (Doublet): ~7.6 ppm (Ortho to Iodine, deshielded).
-
H6 (Doublet): ~7.1 ppm (Ortho to Ester, Meta to Amine).
-
H4 (Doublet of Doublets): ~6.6 ppm.
-
Differentiation: In the 2-amino-5-iodo isomer, the H3 proton would be shielded by the adjacent amino group. In our target (5-amino-2-iodo), the H3 is adjacent to the Iodine, shifting it downfield.
-
-
Ethyl Group:
-
Quartet: ~4.2 ppm (
). -
Triplet: ~1.3 ppm (
).
-
-
Amine: Broad singlet around 5.0–6.0 ppm (exchangeable with
).
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester bonds).
-
Retention: Expect elution later than the acid precursor due to the lipophilic ethyl ester.
References
-
BLD Pharm. (2023).[1][4][5][6] 5-Amino-2-iodobenzoic acid (Precursor Data). Retrieved from
-
ChemicalBook. (2023). Methyl 5-amino-2-iodobenzoate (Analog Data). Retrieved from
-
Thermo Fisher Scientific. (2023). Suzuki Coupling General Protocols. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-amino-5-iodobenzoate (Isomer Comparison). Retrieved from
Sources
- 1. 57772-59-5|5-Amino-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1262235-97-1|Methyl 3-amino-6-iodo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 6-Amino-2-iodo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 85600-30-2|3-Amino-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1829-28-3|Ethyl 2-iodobenzoate|BLD Pharm [bldpharm.com]
- 6. 5400-81-7|Ethyl 4-amino-3,5-diiodobenzoate|BLD Pharm [bldpharm.com]
